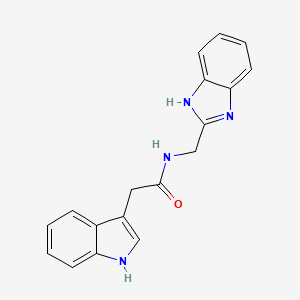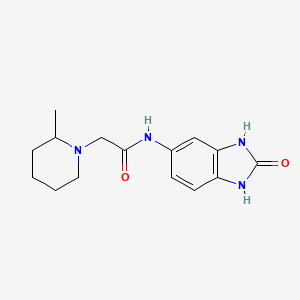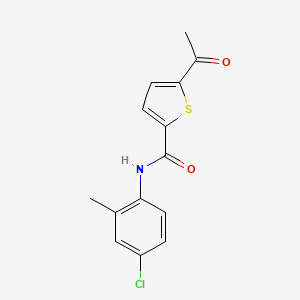![molecular formula C15H20N2O B7454898 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which target the BTK enzyme that is involved in the development and progression of cancer and autoimmune diseases.
作用機序
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole works by inhibiting the BTK enzyme, which plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of BTK, 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival, as well as reduce the inflammatory and autoimmune responses that contribute to the development of autoimmune diseases.
Biochemical and physiological effects:
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. It can penetrate the blood-brain barrier and reach the central nervous system, which makes it a potential treatment for brain tumors and other CNS-related diseases. 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has several advantages for use in laboratory experiments, including its selective and potent inhibitory effect on BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for off-target effects in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, including:
1. Further preclinical and clinical studies to evaluate its efficacy and safety in different types of cancer and autoimmune diseases.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and tissue distribution.
3. Investigation of its potential use in combination with other drugs or therapies to enhance its therapeutic effects.
4. Exploration of its mechanism of action and downstream signaling pathways to identify new targets for drug development.
5. Development of new BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
合成法
The synthesis of 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole involves several steps, including the reaction of 4-tert-butylphenol with epichlorohydrin to form a glycidyl ether intermediate, which is then reacted with imidazole to form the final product. The synthesis process has been optimized to improve the yield and purity of the product.
科学的研究の応用
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
特性
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-4-6-14(7-5-13)18-11-10-17-9-8-16-12-17/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXDPVCCVWDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)


![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
